

3-Cyano-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-2-methylpyridine

Cat. No.: B167422

[Get Quote](#)

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Synthesis of **3-Cyano-2-methylpyridine** for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic protocols.

Molecular Structure and Formula

The molecular structure of **3-Cyano-2-methylpyridine** consists of a pyridine ring substituted with a cyano group at the 3-position and a methyl group at the 2-position.

Molecular Formula: C₇H₆N₂

Molecular Weight: 118.14 g/mol [1]

CAS Number: 1721-23-9[1]

Synonyms: 2-Methylnicotinonitrile, 2-Methyl-3-cyanopyridine

Physicochemical Properties

A summary of the key physicochemical properties of **3-Cyano-2-methylpyridine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	58 °C	[1]
Boiling Point	95-105 °C at 13 Torr	[1]
Density	1.08 ± 0.1 g/cm ³ (Predicted)	[1]
Flash Point	86.5 ± 7.0 °C	[1]
Vapor Pressure	0.194 mmHg at 25°C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Cyano-2-methylpyridine** is not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and three aromatic protons in the pyridine ring with characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the cyano carbon, and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C≡N (nitrile) stretching vibration, typically observed in the range of 2200-2260 cm⁻¹. Vibrations corresponding to C-H bonds of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis of 3-Cyano-2-methylpyridine

Two primary methods for the synthesis of **3-Cyano-2-methylpyridine** are detailed below.

Method 1: Cyanation of 3-Bromo-2-methylpyridine

This method involves a palladium-catalyzed cyanation reaction.

Materials:

- 3-Bromo-2-methylpyridine
- Zinc cyanide ($Zn(CN)_2$)
- Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$)
- Dimethylformamide (DMF)
- Ethyl acetate ($EtOAc$)
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-Bromo-2-methylpyridine (344 mg, 2 mmol), $Zn(CN)_2$ (235 mg, 2 mmol), and $Pd(PPh_3)_4$ (75 mg, 0.06 mmol) in DMF (5 mL) in a microwave vial.[1]
- De-gas the mixture by vacuuming and purging with nitrogen three times.[1]
- Heat the reaction mixture in a microwave reactor at 175 °C for 2 hours under a nitrogen atmosphere.[1]

- After cooling, dilute the reaction mixture with EtOAc (60 mL).[1]
- Wash the organic layer with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution.
- Purify the residue by column chromatography to yield **3-Cyano-2-methylpyridine** as a white solid (212 mg, 90% yield).[1]

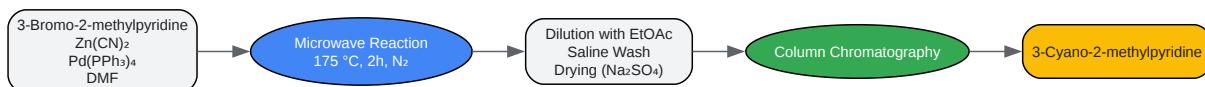
Method 2: Dehydration of 2-Methylnicotinamide

This method utilizes a dehydrating agent to convert the amide to a nitrile.

Materials:

- 2-Methylnicotinamide
- Trifluoroacetic anhydride
- Triethylamine
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:


- Suspend 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in dichloromethane (400 mL) and cool to 0 °C.
- Rapidly add trifluoroacetic anhydride (21.0 g, 0.100 mol) to the suspension at 0 °C.
- Stir the reaction at 0 °C for a few minutes until the reaction is complete.

- Add water and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer with anhydrous magnesium sulfate.
- Filter and concentrate the solution.
- Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to give **3-cyano-2-methylpyridine** as a light yellow solid (7.2 g, 75% yield).

Visualizations

Synthesis Workflow of 3-Cyano-2-methylpyridine

The following diagram illustrates the key steps in the synthesis of **3-Cyano-2-methylpyridine** via the cyanation of 3-Bromo-2-methylpyridine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Cyano-2-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167422#3-cyano-2-methylpyridine-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com